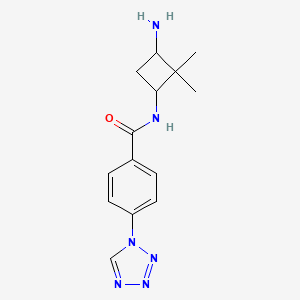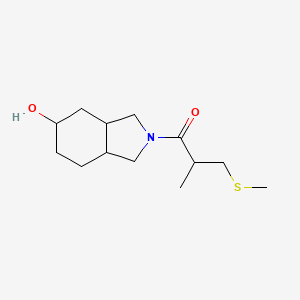![molecular formula C10H17N3OS B6976999 1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B6976999.png)
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic organic compound featuring a thiazole ring, a pyrrolidine ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: Introduction of the methoxy group can be achieved via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine rings through a nucleophilic substitution reaction, often facilitated by a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Pyrrolidine Derivatives: Compounds such as N-methylpyrrolidine and 3-pyrrolidinamine share the pyrrolidine ring structure.
Uniqueness: 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine is unique due to the combination of the thiazole and pyrrolidine rings with a methoxy group, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-11-8-3-4-13(6-8)7-9-5-10(14-2)12-15-9/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDHFGBFBSCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)CC2=CC(=NS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Hydroxymethyl)-2,2-dimethylmorpholin-4-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976921.png)
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976939.png)
![7-Methyl-2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976941.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)
![1-[2-[(3-Bromophenyl)methyl]piperidin-1-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6976947.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6976973.png)
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)


![tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977011.png)
